molecular formula C16H13NO5 B1298439 4-Ethoxycarbonyl-4'-nitrobenzophenone CAS No. 760192-95-8

4-Ethoxycarbonyl-4'-nitrobenzophenone

Cat. No.: B1298439
CAS No.: 760192-95-8
M. Wt: 299.28 g/mol
InChI Key: SHCZCLVDUFEGFY-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-4’-nitrobenzophenone is a synthetic organic compound with the chemical formula C16H13NO5. It belongs to the class of benzophenone derivatives and is characterized by the presence of an ethoxycarbonyl group and a nitro group attached to the benzophenone core. This compound is widely used in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxycarbonyl-4’-nitrobenzophenone typically involves the reaction of 4-nitrobenzoyl chloride with ethyl benzoate in the presence of a base such as pyridine. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: 0-5°C

    Solvent: Dichloromethane

    Catalyst: Aluminum chloride

Industrial Production Methods

In industrial settings, the production of 4-Ethoxycarbonyl-4’-nitrobenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycarbonyl-4’-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Substitution: Sodium hydroxide, ethanol solvent.

    Oxidation: Potassium permanganate, aqueous medium.

Major Products Formed

    Reduction: 4-Aminobenzophenone derivatives.

    Substitution: Various substituted benzophenone derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

4-Ethoxycarbonyl-4’-nitrobenzophenone is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonyl-4’-nitrobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethoxycarbonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonyl-4’-nitrobenzophenone
  • 4-Aminocarbonyl-4’-nitrobenzophenone
  • 4-Ethoxycarbonyl-4’-aminobenzophenone

Uniqueness

4-Ethoxycarbonyl-4’-nitrobenzophenone is unique due to the presence of both an ethoxycarbonyl group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-(4-nitrobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-22-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(10-8-12)17(20)21/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCZCLVDUFEGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347335
Record name 4-ETHOXYCARBONYL-4'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-95-8
Record name Ethyl 4-(4-nitrobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760192-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ETHOXYCARBONYL-4'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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